molecular formula C14H24N2O5S B2355873 2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid CAS No. 281223-60-7

2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid

Cat. No.: B2355873
CAS No.: 281223-60-7
M. Wt: 332.42
InChI Key: AIKUFCGKLRJWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is used to protect amines in organic synthesis due to their multiple reactive groups .


Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

  • Synthesis and Chemical Transformations : The compound has been used in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of various piperidinedicarboxylic acid derivatives, demonstrating its utility in constructing complex molecular structures (Xue et al., 2002); (Marin et al., 2002).

  • Derivatives Formation : It's also involved in forming derivatives that are relevant in various chemical syntheses. For example, its derivatives have been used to create diastereomerically pure, racemic piperazine-2,5-diones, which are important in medicinal chemistry (Nikulnikov et al., 2010).

  • Role in Asymmetric Synthesis : The compound plays a significant role in the asymmetric synthesis of amino acids and their analogues. This is vital for creating molecules with specific three-dimensional arrangements, crucial in drug development and other areas of bioorganic chemistry (Etayo et al., 2008).

  • Development of Novel Polymer Structures : It has been used in the synthesis of amino acid-based polyacetylenes, indicating its relevance in the field of polymer science. This application shows the versatility of this compound in forming new materials with potential applications in various industries (Gao et al., 2003).

  • Preparation of Building Blocks for Peptide Isosteres : The compound has been used in the synthesis of aldehyde building blocks, which are essential for the combinatorial solid-phase synthesis of peptide isosteres. This highlights its importance in peptide chemistry, which is crucial in drug design and discovery (Groth & Meldal, 2001).

Mechanism of Action

The mechanism of action of this compound is related to its role in dipeptide synthesis. The tert-butyloxycarbonyl (Boc) group is a protecting group that prevents the amino group from reacting during the synthesis process . This allows for the controlled formation of dipeptides .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex peptides or proteins. The ability to control the formation of dipeptides using this compound could have significant implications for the field of organic synthesis .

Properties

IUPAC Name

2-[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5S/c1-14(2,3)21-13(20)15-10-4-6-16(7-5-10)11(17)8-22-9-12(18)19/h10H,4-9H2,1-3H3,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUFCGKLRJWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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